5-Chloro-2-fluoropyrimidine

Vue d'ensemble

Description

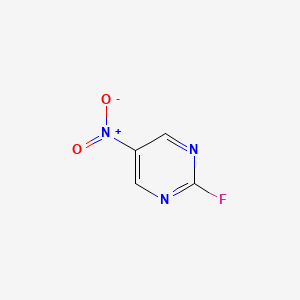

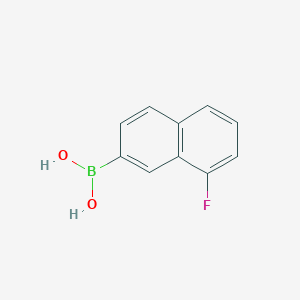

5-Chloro-2-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 g/mol . It is an aromatic heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3, and substituents of chlorine and fluorine at positions 5 and 2, respectively . This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics .

Mécanisme D'action

Target of Action

5-Chloro-2-fluoropyrimidine is a fluorinated pyrimidine derivative . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . The primary targets of this compound are likely to be the enzymes involved in the synthesis and metabolism of nucleic acids, given its structural similarity to pyrimidine, a key component of nucleic acids .

Mode of Action

This compound is π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows it to interact with its targets, leading to changes in their function. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in nucleic acid synthesis and metabolism. For example, it can be used to synthesize 5-fluoro-2-amino pyrimidines , which may affect the synthesis of nucleic acids and proteins. It can also be used to synthesize benzamide scaffolds as potent antagonists against P2X7 receptors , which may affect purinergic signaling pathways.

Pharmacokinetics

Fluoropyrimidines are known to be metabolized by dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism . Variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with nucleic acid synthesis and metabolism, given its structural similarity to pyrimidine . This could lead to inhibition of cell growth and proliferation, making it useful in the treatment of conditions characterized by rapid cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity. Furthermore, the presence of other substances, such as enzymes or cofactors, could influence its mode of action and efficacy. Safety precautions should be taken when handling this compound due to its corrosive nature .

Analyse Biochimique

Biochemical Properties

5-Chloro-2-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). It is often used to prepare 2,4-disubstituted-5-fluoropyrimidine, a biologically active molecule seen in anticancer agents like 5-fluorouracil . The compound interacts with various enzymes and proteins, including thymidylate synthase and DNA topoisomerase 1, which are crucial in DNA synthesis and repair . These interactions typically involve the inhibition of enzyme activity, leading to disruptions in nucleic acid metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with thymidylate synthase inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects RNA synthesis and function, further disrupting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution, facilitated by its electron-deficient pyrimidine ring . The compound binds to and inhibits enzymes like thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can be incorporated into RNA, disrupting its normal function and further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to light and air . Long-term studies have shown that its cytotoxic effects on cells can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound are crucial factors in its effectiveness as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity . At higher doses, it can cause significant adverse effects, including gastrointestinal toxicity, myelosuppression, and cardiotoxicity . These toxic effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This metabolic process is crucial for regulating the compound’s bioavailability and toxicity. Additionally, the active metabolites of this compound can inhibit key enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity and molecular size. Once inside the cell, this compound can accumulate in the nucleus, where it exerts its cytotoxic effects by interfering with nucleic acid metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA and RNA . The compound’s localization is facilitated by its ability to cross the nuclear membrane and bind to nucleic acids. This targeting to the nucleus is essential for its function as an anticancer agent, as it allows this compound to directly interfere with DNA replication and transcription processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in a suitable solvent. The reaction mixture is stirred and heated to the desired temperature, followed by the slow addition of an acid . The reaction is maintained until completion, after which the product is isolated through filtration, phase separation, or direct evaporation of the solvent. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade equipment and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and coupling reactions .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine or fluorine atom with nucleophiles such as amines or thiols.

Reduction: The compound can be reduced using metal hydrides or other reducing agents to form different derivatives.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Major Products

5-Fluoro-2-amino pyrimidines: Formed by reacting with amines in the presence of K2CO3.

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.

Applications De Recherche Scientifique

5-Chloro-2-fluoropyrimidine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

2-Chloro-5-fluoropyridine: Another fluorinated heterocyclic compound used in organic synthesis.

5-Chloro-2-fluoroaniline: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-Chloro-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with specialized functions .

Propriétés

IUPAC Name |

5-chloro-2-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAJJKRVHGEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310142 | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-37-3 | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)